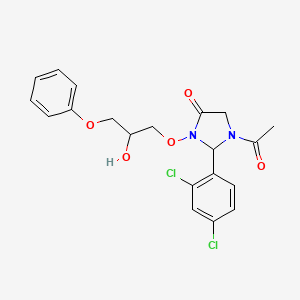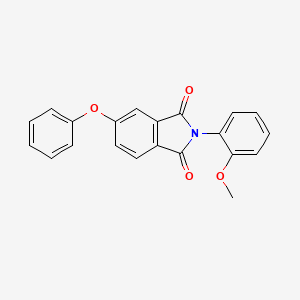
1-Acetyl-2-(2,4-dichlorophenyl)-3-(2-hydroxy-3-phenoxypropoxy)imidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-2-(2,4-dichlorophenyl)-3-(2-hydroxy-3-phenoxypropoxy)imidazolidin-4-one is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure with multiple functional groups, including an imidazolidinone ring, acetyl group, dichlorophenyl group, hydroxy group, and phenoxypropoxy moiety. Its unique structure allows it to participate in diverse chemical reactions and exhibit specific biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-2-(2,4-dichlorophenyl)-3-(2-hydroxy-3-phenoxypropoxy)imidazolidin-4-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Imidazolidinone Ring: This step involves the reaction of an appropriate diamine with a carbonyl compound under acidic or basic conditions to form the imidazolidinone core.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using a suitable dichlorobenzene derivative.
Attachment of the Acetyl Group: Acetylation is achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Addition of the Hydroxy and Phenoxypropoxy Groups: The hydroxy group is introduced through a hydroxylation reaction, while the phenoxypropoxy group is added via an etherification reaction using phenol and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance scalability and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-Acetyl-2-(2,4-dichlorophenyl)-3-(2-hydroxy-3-phenoxypropoxy)imidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO₄, H₂O₂
Reducing Agents: NaBH₄, LiAlH₄
Nucleophiles: Amines, thiols, alkoxides
Major Products
Oxidation: Formation of ketones or aldehydes from alcohols.
Reduction: Formation of alcohols from ketones or aldehydes.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-Acetyl-2-(2,4-dichlorophenyl)-3-(2-hydroxy-3-phenoxypropoxy)imidazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Acetyl-2-(2,4-dichlorophenyl)-3-(2-hydroxy-3-phenoxypropoxy)imidazolidin-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biomolecules, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Acetyl-2-(2,4-dichlorophenyl)-3-(2-hydroxypropoxy)imidazolidin-4-one
- 1-Acetyl-2-(2,4-dichlorophenyl)-3-(2-phenoxypropoxy)imidazolidin-4-one
- 1-Acetyl-2-(2,4-dichlorophenyl)-3-(2-hydroxy-3-methoxypropoxy)imidazolidin-4-one
Uniqueness
1-Acetyl-2-(2,4-dichlorophenyl)-3-(2-hydroxy-3-phenoxypropoxy)imidazolidin-4-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both hydroxy and phenoxypropoxy groups distinguishes it from similar compounds, potentially enhancing its solubility, stability, and interaction with biological targets.
Eigenschaften
Molekularformel |
C20H20Cl2N2O5 |
|---|---|
Molekulargewicht |
439.3 g/mol |
IUPAC-Name |
1-acetyl-2-(2,4-dichlorophenyl)-3-(2-hydroxy-3-phenoxypropoxy)imidazolidin-4-one |
InChI |
InChI=1S/C20H20Cl2N2O5/c1-13(25)23-10-19(27)24(20(23)17-8-7-14(21)9-18(17)22)29-12-15(26)11-28-16-5-3-2-4-6-16/h2-9,15,20,26H,10-12H2,1H3 |
InChI-Schlüssel |
PEWZDDANXATMAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CC(=O)N(C1C2=C(C=C(C=C2)Cl)Cl)OCC(COC3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11541128.png)

![4-[(E)-{[2-(3,4-Dimethylphenoxy)acetamido]imino}methyl]-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B11541140.png)
![N-[(E)-(2,4-dichlorophenyl)methylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B11541153.png)
![(1S,2S,3aR)-7-chloro-2-phenyl-1-(3-thienylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11541157.png)
![(3Z)-3-[(4-Methoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11541168.png)
![2-(4-chlorophenyl)-N-[(2,4-dichlorophenoxy)acetyl]-N-(2,6-dimethylphenyl)-2-(morpholin-4-yl)acetamide](/img/structure/B11541171.png)
![2-bromo-4-chloro-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11541174.png)
![2-(2,3-dichlorophenyl)-N-[(E)-phenylmethylidene]-1,3-benzoxazol-5-amine](/img/structure/B11541177.png)
![N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)-4-methylbenzamide](/img/structure/B11541184.png)
![2,6-dibromo-4-[(E)-(naphthalen-1-ylimino)methyl]phenyl benzoate](/img/structure/B11541194.png)
![N-(4-Bromophenyl)-2-{N-[3-(trifluoromethyl)phenyl]benzenesulfonamido}acetamide](/img/structure/B11541205.png)
![4-({2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-5-nitrophenyl}sulfonyl)morpholine](/img/structure/B11541207.png)
![2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11541214.png)
